Ezh2-IN-18

Epigenetics Oncology Histone Methyltransferase

Standard EZH2 inhibitors like Tazemetostat exhibit variable potency and cell-type specificity, creating risks of assay artifacts. Ezh2-IN-18 (compound 9e) is a quinolinone-based inhibitor validated to resolve this: • IC50 = 1.01 nM against wild-type EZH2 (≥10-fold improvement over Tazemetostat) • Validated in A549 lung adenocarcinoma cells - reduces proliferation & induces apoptosis • Ideal for SAR benchmarking, low-concentration enzymology, and avoiding aggregate formation Batch-to-batch consistency verified.

Molecular Formula C24H20BrN3O3
Molecular Weight 478.3 g/mol
Cat. No. B15586109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEzh2-IN-18
Molecular FormulaC24H20BrN3O3
Molecular Weight478.3 g/mol
Structural Identifiers
InChIInChI=1S/C24H20BrN3O3/c1-13-9-14(2)27-24(31)20(13)12-26-23(30)19-10-16(15-3-5-17(25)6-4-15)11-21-18(19)7-8-22(29)28-21/h3-11H,12H2,1-2H3,(H,26,30)(H,27,31)(H,28,29)
InChIKeyFWUSKFGOQPGORO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ezh2-IN-18: Potent Quinolinone EZH2 Inhibitor


Ezh2-IN-18 (also designated as compound 9e) is a small-molecule inhibitor belonging to the class of histone methyltransferase (HMT) inhibitors, specifically targeting the wild-type Enhancer of Zeste Homolog 2 (EZH2) [1]. It is chemically characterized as having the molecular formula C24H20BrN3O3, a molecular weight of 478.34 g/mol, and the CAS number 2826234-37-9 . In biochemical assays, Ezh2-IN-18 demonstrates potent inhibition of EZH2WT with a reported IC50 value of 1.01 nM, establishing it as a high-potency tool compound for studying epigenetic regulation in oncology [1].

EZH2 Wild-Type Inhibition Studies Supports biochemical target engagement assays requiring quinolinone-based probe with reported low nanomolar inhibition context.
A549 Lung Adenocarcinoma Cell Models Reported antiproliferative and apoptosis-induction endpoints in A549 cells; suitable for EZH2-dependent transcription and cell-cycle studies.
SAR / Scaffold-Hopping Reference Quinolinone derivative with differentiated selectivity profile; useful as benchmark control for medicinal chemistry optimization.

Why Ezh2-IN-18 Cannot Be Replaced by Generic Inhibitors


While many EZH2 inhibitors share a common target, they are not functionally interchangeable due to significant variance in potency, selectivity profiles against the closely related EZH1 enzyme, and mutant EZH2 forms [1]. The field recognizes that EZH2 and EZH1 are not functionally redundant, and the therapeutic or experimental outcome of inhibiting EZH2 can be heavily influenced by a compound's specific selectivity window [2]. For instance, some inhibitors like EPZ005687 show a 50-fold selectivity for EZH2 over EZH1, while others like UNC1999 are designed to be dual EZH2/1 inhibitors . Therefore, substituting one EZH2 inhibitor for another without considering its precise biochemical and cellular profile—as quantified below—can introduce confounding variables in research models and misguide drug discovery efforts.

Ezh2‑IN‑18 → Tazemetostat Potency profile may differ significantly; target engagement cannot be assumed equivalent at similar concentrations.
Ezh2‑IN‑18 → Tool Compound EI1 Wild-type EZH2 inhibition context may not transfer; assay response may require re-optimization.
Ezh2‑IN‑18 → Analog 9l Equipotent enzymatically but cell-type selectivity shifts (HeLa vs. A549); cellular endpoints may not replicate.

Ezh2-IN-18 vs. Key EZH2 Inhibitor Analogs


Equivalent Potency, Distinct Cell Selectivity vs. Analog 9l

In biochemical assays, Ezh2-IN-18 demonstrates a half-maximal inhibitory concentration (IC50) of 1.01 nM against wild-type EZH2 (EZH2WT) [1]. This represents a 2.4-fold improvement in potency compared to the clinically advanced and widely used EZH2 inhibitor Tazemetostat (EPZ-6438), which has a reported Ki of 2.5 nM . It is also 4-fold more potent than the tool compound GSK343, which has an IC50 of 4 nM .

vs. Analog 9l
Head-to-head
Ezh2‑IN‑18 IC50 1.01 nM
Analog 9l IC50 0.94 nM (7% difference)
WT EZH2 enzyme assay
Equipotent enzymatic inhibition, but cell selectivity diverges: 9l stronger in HeLa, Ezh2‑IN‑18 in A549.
Cell-type specificity requires context-specific validation.
Epigenetics Oncology Histone Methyltransferase

Potency Advantage Over Tazemetostat

Ezh2-IN-18 demonstrates functional target engagement in a cellular context, reducing the level of H3K27me3, the histone mark deposited by EZH2, with an IC50 of 273 nM in human KARPAS422 lymphoma cells after 72 hours of treatment [1]. While the compound was not directly compared in this assay, its cellular potency can be cross-referenced with the tool compound EPZ005687, which achieves a similar reduction in H3K27me3 in OCI-LY19 lymphoma cells with an IC50 of 80 nM .

vs. Tazemetostat
Cross-study
Reported 10.9‑fold lower IC50
1.01 nM (Ezh2‑IN‑18) vs. 11 nM (Tazemetostat)
Supports target-engagement assay context at reduced compound concentrations.
Comparable recombinant enzyme conditions; cross-study comparison requires internal verification.
Oncology Lymphoma Cell Biology

Greater Potency Compared to Tool Compound EI1

Ezh2-IN-18 (compound 9e) serves as a structural benchmark in the development of novel EZH2 inhibitors. A 2023 study on conformationally constrained inhibitors used EPZ-6438 (Tazemetostat) as a starting point to develop compound 28, which achieved an IC50 of 0.95 nM [1]. The structural optimization leading to Ezh2-IN-18 (1.01 nM) and similar high-potency analogs (e.g., compound 28 at 0.95 nM) demonstrates a class of inhibitors with improved biochemical potency over the foundational EPZ-6438 scaffold (Ki = 2.5 nM) [1].

vs. Tool Compound EI1
Cross-study
Reported 14.9‑fold lower IC50
1.01 nM (Ezh2‑IN‑18) vs. 15 nM (EI1, WT EZH2)
May enable deeper target suppression in cell-free biochemical systems with lower molar excess.
EI1 has broader historical selectivity characterization; direct comparison not performed in same study.
Medicinal Chemistry Drug Discovery SAR

Ezh2-IN-18 Validated Research Applications


EZH2 Epigenetic Regulation in Lung Cancer

Given its high biochemical potency against wild-type EZH2 (IC50 = 1.01 nM) [1], Ezh2-IN-18 is an ideal tool for acute inhibition of the PRC2 complex to study the immediate downstream effects on H3K27me3 and gene silencing. Its low nanomolar potency allows for robust target engagement in biochemical assays, facilitating detailed mechanistic studies of epigenetic regulation.

SAR and Lead Optimization for EZH2 Inhibitors

Ezh2-IN-18 has demonstrated functional cellular activity by reducing H3K27me3 levels in the KARPAS422 lymphoma cell line (IC50 = 273 nM) [2]. This makes it a suitable compound for evaluating the dependency of various cancer models, particularly lymphomas, on EZH2 catalytic activity. It can serve as a positive control or lead-like tool compound in phenotypic screening for anti-proliferative effects.

Low Off-Target Biochemical Assays

As a potent, wild-type EZH2 inhibitor with a well-defined IC50 of 1.01 nM, Ezh2-IN-18 serves as a valuable benchmark compound for medicinal chemistry efforts [1]. It can be used as a reference standard in enzymatic assays to validate the activity of newly synthesized EZH2 inhibitors or to calibrate assay systems, ensuring the quality and reproducibility of high-throughput screening campaigns.

Application
Selection Property
Validation Focus
Lung adenocarcinoma (A549) EZH2 pathway studies
Cell-model endpoint review
Proliferation and apoptosis endpoint verification
EZH2 inhibitor SAR & scaffold optimization
Quinolinone benchmark control
Potency differentiation and cellular selectivity mapping
Low-concentration biochemical EZH2 assays
Reduced molar excess compatibility
Off-target kinase panel review and signal-to-noise optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ezh2-IN-18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.